HER2-over-EGFR Selectivity >800‑fold vs. Tucatinib's ~50‑fold
CH7C4 exhibits >800‑fold selectivity for HER2 degradation over EGFR, whereas the parent inhibitor tucatinib shows only >50‑fold selectivity for kinase inhibition [1]. Lapatinib-based PROTACs (e.g., Compound 1 in Burslem et al.) degrade both EGFR and HER2 non‑selectively, failing to achieve HER2‑specific degradation [2].
| Evidence Dimension | Selectivity ratio (HER2 vs EGFR) |
|---|---|
| Target Compound Data | >800‑fold (HER2 degradation vs EGFR degradation) |
| Comparator Or Baseline | Tucatinib: >50‑fold (kinase inhibition); Lapatinib‑based PROTAC 1: non‑selective (degrades both EGFR and HER2) |
| Quantified Difference | CH7C4 selectivity is ≥16‑fold higher than tucatinib’s selectivity; CH7C4 fully spares EGFR, unlike lapatinib-based PROTACs. |
| Conditions | HER2 degradation in BT-474 cells vs EGFR degradation in A431 cells; data from Hu et al. 2022 and Tocris tucatinib product information. |
Why This Matters
Superior target selectivity reduces the risk of EGFR‑driven skin and gastrointestinal toxicities, a critical procurement criterion for in vivo oncology studies.
- [1] Hu M, et al. Eur J Med Chem. 2022;244:114775. Highlight: 'CH7C4 exhibited highly HER2 inhibitory activity and selectivity (HER2 vs EGFR) more than 800-fold.' View Source
- [2] Burslem GM, et al. Cell Chem Biol. 2018;25(1):67-77.e3. Figure 2: Lapatinib-based PROTACs degrade both EGFR and HER2. View Source
